(2-Phenylbenzo[d]oxazol-6-yl)methanamine

Positional Isomer Purity Benzoxazole Building Block Procurement Vendor Specification Comparison

Benzoxazole SAR demands positionally defined building blocks to control amine vector geometry. The 6-aminomethyl isomer provides a distinct spatial orientation (TPSA 52.05 Ų, LogP 2.61) versus the 5-yl and 7-yl analogs, enabling rational derivatization without cross-isomer interference. • Validated kinase inhibitor intermediate per US08722720B2; 6-position sulfonamide conjugates exhibit PLCγ1 SH2 domain binding (ΔG -57.5 to -44.0 kJ/mol) • Primary amine enables direct amide, sulfonamide, or urea coupling without pre-activation • 95% baseline purity with 98% option available for stoichiometry-critical reactions

Molecular Formula C14H12N2O
Molecular Weight 224.263
CAS No. 1367920-70-4
Cat. No. B591586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylbenzo[d]oxazol-6-yl)methanamine
CAS1367920-70-4
Molecular FormulaC14H12N2O
Molecular Weight224.263
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CN
InChIInChI=1S/C14H12N2O/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9,15H2
InChIKeyIDWBCOMFDZWQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenylbenzo[d]oxazol-6-yl)methanamine – Identity, Properties & Procurement


(2-Phenylbenzo[d]oxazol-6-yl)methanamine (CAS 1367920-70-4) is a heterocyclic benzoxazole derivative featuring a 2-phenyl substituent and a primary aminomethyl (–CH₂NH₂) group at the 6-position of the benzoxazole core . Its molecular formula is C₁₄H₁₂N₂O (MW 224.26) . The compound is supplied primarily as a research intermediate with standard purity specifications ranging from 95% to 98% . Computed physicochemical properties include a consensus LogP of 2.61, topological polar surface area (TPSA) of 52.05 Ų, and predicted aqueous solubility (ESOL LogS) of –3.35 .

(2-Phenylbenzo[d]oxazol-6-yl)methanamine: Positional Isomer Specificity


The benzoxazole scaffold tolerates multiple substitution patterns, but the 6-aminomethyl positional isomer of the 2-phenylbenzoxazole series is structurally non-interchangeable with its 5‑yl [1] or 7‑yl counterparts. The position of the aminomethyl group dictates the vector of derivatization, the electronic environment for subsequent coupling reactions, and the steric accessibility of the amine handle [2]. Computational predictions indicate that the 6‑yl isomer carries a calculated TPSA of 52.05 Ų and a consensus LogP of 2.61 ; these ADME-relevant parameters differ from those predicted for the 5‑yl analog due to altered molecular shape and dipole orientation . Substituting the 2‑phenyl group with a 2‑methyl or 2‑trifluoromethyl substituent further alters lipophilicity, π‑stacking potential, and overall scaffold geometry, precluding generic one‑to‑one replacement without re‑optimization of downstream synthetic routes or biological activity [2].

(2-Phenylbenzo[d]oxazol-6-yl)methanamine: Differentiation Evidence


Purity Specification Across Positional Isomers

Among the 2‑phenylbenzoxazole methanamine positional isomers, the 6‑yl variant (CAS 1367920-70-4) is available from multiple vendors at a specification of 98% purity (Beyotime) . In contrast, the 5‑yl isomer (CAS 864264-01-7) is commonly supplied at 95% purity by multiple large vendors (e.g., Bidepharm, Leyan) , while the 7‑yl isomer is less broadly stocked and its purity specifications are less consistently documented . The availability of a higher-purity grade (98%) is relevant for researchers requiring tighter stoichiometric control in coupling reactions or where amine impurities could interfere with subsequent biological assays.

Positional Isomer Purity Benzoxazole Building Block Procurement Vendor Specification Comparison

Predicted Physicochemical Property Divergence

Computationally predicted physicochemical properties differ between the 6‑yl and 5‑yl positional isomers. For the target 6‑yl compound (CAS 1367920-70-4), the consensus LogP is 2.61, TPSA is 52.05 Ų, and ESOL aqueous solubility LogS is –3.35 (0.101 mg/mL) . For the 5‑yl isomer (CAS 864264-01-7), while explicit computed values are less comprehensively reported across databases, the altered substitution geometry is expected to shift both the TPSA and the LogP due to differences in molecular shape and dipole moment orientation . This predicted divergence in ADME-relevant parameters means that the two isomers cannot be assumed equipotent or bioequivalent in any biological assay context.

In Silico ADME Prediction Topological Polar Surface Area Lipophilicity Comparison

Patent Synthetic Utility as a Derivatizable Building Block

The 6‑position aminomethyl handle of (2‑Phenylbenzo[d]oxazol‑6‑yl)methanamine has been exploited in patented synthetic routes to generate advanced intermediates. Patent US08722720B2 (Daiichi Pharmaceuticals / EP1346982 A1) describes the synthesis of ethyl 2‑(2‑phenylbenzo[d]oxazol‑6‑yl)acetate from the corresponding 6‑substituted precursor [1]. This demonstrates that the 6‑aminomethyl group can be elaborated into ester and carboxamide functionalities, establishing the compound as a validated entry point for constructing kinase‑targeted small molecules. The 5‑yl and 7‑yl positional isomers do not appear in this specific patent synthetic scheme, indicating that the 6‑position is specifically required for the disclosed pharmacophore [1].

Patent Synthetic Intermediate Kinase Inhibitor Precursor Benzoxazole Derivatization

PLCγ1 SH2 Domain Binding Affinity of Derivatized Analogs

BindingDB ITC data demonstrate that sulfonamide derivatives elaborated from the 2‑phenylbenzo[d]oxazol‑6‑amine core (the direct amide/sulfonamide derivative of the target methanamine) bind the PLCγ1 SH2 domain with ΔG values ranging from –57.5 to –44.0 kJ/mol (pH 7.4, 25 °C) [1]. For example, 3,5‑difluoro‑N‑(2‑phenylbenzo[d]oxazol‑6‑yl)benzenesulfonamide exhibits ΔG = –57.5 kJ/mol [1]. These data confirm that the 6‑amino handle is a productive derivatization site capable of yielding low‑micromolar to sub‑micromolar affinity ligands. No equivalent ITC dataset is available for the 5‑yl or 7‑yl positional isomers in the same assay system.

SH2 Domain Ligand Isothermal Titration Calorimetry Benzoxazole Sulfonamide Derivative

(2-Phenylbenzo[d]oxazol-6-yl)methanamine: Optimal Application Scenarios


Kinase-Targeted Synthesis via 6-Position Coupling

The primary amine handle at the 6‑position enables direct coupling to carboxylic acids, sulfonyl chlorides, or isocyanates to generate amide, sulfonamide, or urea derivatives. Patent US08722720B2 validates the 6‑position as a productive derivatization site for kinase inhibitor intermediates [1]. BindingDB ITC data further confirm that 6‑position sulfonamide conjugates achieve binding affinities (ΔG –57.5 to –44.0 kJ/mol) to the PLCγ1 SH2 domain, demonstrating the pharmacological relevance of this derivatization vector [2].

Isomer-Controlled SAR Studies

When investigating benzoxazole-based ligands, the 6‑aminomethyl isomer provides a distinct spatial orientation of the amine handle relative to the 5‑yl (CAS 864264-01-7) and 7‑yl isomers. The computed TPSA (52.05 Ų) and consensus LogP (2.61) for the 6‑yl isomer establish a defined physicochemical baseline for SAR interpretation. Researchers should procure all three positional isomers in parallel to deconvolute position-dependent effects on target binding and pharmacokinetic properties.

High-Purity Building Block for Sensitive Coupling

For amide bond formation, reductive amination, or Buchwald–Hartwig coupling where amine stoichiometry is critical, the 98% purity specification available from Beyotime (Product Y075691-250mg) provides tighter impurity control (≤2% total impurities) compared to the 95% baseline commonly offered for the 5‑yl isomer . This reduces the need for pre‑reaction purification and minimizes side products arising from amine impurities.

Scaffold-Hopping for Tyrosinase and SH2 Domain Targets

The 2‑phenylbenzoxazole scaffold has demonstrated tyrosinase inhibitory activity in phenolic derivative series [3]. The 6‑aminomethyl variant serves as a non‑phenolic entry point for scaffold‑hopping exercises, allowing exploration of amine‑derived substituents (amides, sulfonamides, ureas) while maintaining the core benzoxazole pharmacophore. The documented SH2 domain binding of 6‑position sulfonamide conjugates [2] further supports the use of this building block in programs targeting phosphotyrosine‑binding domains.

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